4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxamide functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-amino-1,5-dimethyl-1H-pyrazole with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the desired carboxamide by treatment with a suitable amine, such as N,N-dimethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Various substituted pyrazole derivatives depending on the nature of the substituent.
Scientific Research Applications
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of the enzyme or receptor, thereby blocking its activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or suppression of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide is unique due to the presence of both ethyl and dimethyl groups attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. The combination of amino and carboxamide functional groups also enhances its reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
4-amino-N-ethyl-N,2-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-11(2)8(13)7-6(9)5-10-12(7)3/h5H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUCTJMKWVMQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=NN1C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.